Product packaging for Celestolide-d6 (major)(Cat. No.:)

Celestolide-d6 (major)

Cat. No.: B13862186
M. Wt: 250.41 g/mol
InChI Key: IKTHMQYJOWTSJO-SCPKHUGHSA-N
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Description

Contextualization of Deuterated Standards in Chemical Research

Deuterated standards are stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. clearsynth.compubcompare.ai This isotopic labeling makes them chemically almost identical to their non-deuterated counterparts but with a higher molecular weight. This key difference allows them to be distinguished in mass spectrometry analysis. clearsynth.com In quantitative analysis, a known amount of a deuterated standard is added to a sample. wikipedia.orgscioninstruments.com By comparing the instrumental response of the standard to that of the analyte, chemists can accurately determine the concentration of the target compound, even in complex mixtures. clearsynth.com This technique helps to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. clearsynth.compubcompare.aiscioninstruments.com

Role of Celestolide as a Representative Polycyclic Musk in Environmental Studies

Celestolide belongs to the class of polycyclic musks, a group of synthetic fragrances widely used in personal care products, detergents, and cleaning agents. ewg.orgindustrialchemicals.gov.au Due to their widespread use, these compounds are continuously released into the environment through wastewater. industrialchemicals.gov.aursc.org Celestolide is considered persistent in the environment and has a tendency to accumulate in fatty tissues of organisms. ewg.org Its presence has been detected in wastewater effluents, surface waters, and aquatic organisms. ewg.orgindustrialchemicals.gov.auacs.org As a result, Celestolide is often monitored in environmental studies as an indicator of pollution from consumer products. rsc.orgacs.orgnih.gov

Scope and Research Significance of Celestolide-d6 Investigations

The investigation of Celestolide-d6 is primarily focused on its application as an internal standard for the quantification of Celestolide in various environmental matrices. The use of Celestolide-d6 allows for more reliable and accurate measurements of Celestolide concentrations in complex samples such as wastewater, river water, and biological tissues. This is crucial for assessing the extent of environmental contamination, understanding the fate and transport of these pollutants, and evaluating their potential risks to ecosystems and human health. The development and application of analytical methods using Celestolide-d6 are significant for regulatory monitoring and for research aimed at understanding the environmental impact of polycyclic musks.

Chemical Profile of Celestolide-d6 (Major)

Celestolide-d6 (major) is the isotopically labeled analog of Celestolide, where six hydrogen atoms have been replaced with deuterium. impurity.comcymitquimica.com This substitution is typically on the methyl groups of the indane structure. cymitquimica.com

Chemical Structure and Properties

The systematic name for Celestolide-d6 is 1-[6-tert-butyl-1,1-bis(trideuteriomethyl)indan-4-yl]ethanone. cymitquimica.com Its molecular formula is C₁₇H₁₈D₆O. impurity.com

PropertyValue
Molecular FormulaC₁₇H₁₈D₆O impurity.com
Molecular Weight250.41 g/mol impurity.comcymitquimica.com
CAS Number2733264-86-1 impurity.comcymitquimica.com
AppearanceSolid scbt.com

Synthesis and Manufacturing

The synthesis of Celestolide-d6 is not widely detailed in publicly available literature, as it is a specialized chemical produced for research purposes. However, the synthesis of its non-deuterated analog, Celestolide, involves the reaction of tert-butylbenzene (B1681246) with isoprene (B109036), followed by acetylation. chemicalbook.com It can be inferred that the synthesis of Celestolide-d6 would involve a similar pathway, but with the use of deuterated starting materials or reagents at a specific step to introduce the deuterium atoms onto the methyl groups. The manufacturing of such labeled compounds is typically carried out by specialized chemical companies that produce stable isotope-labeled standards for scientific research.

Applications in Analytical Chemistry

The primary application of Celestolide-d6 is as an internal standard in analytical chemistry, particularly in conjunction with mass spectrometry-based techniques.

Internal Standard in Mass Spectrometry

In methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), Celestolide-d6 is added to samples at a known concentration before analysis. scioninstruments.com Because Celestolide-d6 has very similar chemical and physical properties to Celestolide, it behaves almost identically during sample extraction, cleanup, and chromatographic separation. scioninstruments.com However, due to its higher mass, the mass spectrometer can differentiate it from the native Celestolide. clearsynth.com This allows for the correction of any sample loss during preparation and for variations in instrument response, leading to highly accurate quantification of Celestolide. clearsynth.comscioninstruments.com

Environmental and Metabolic Research

Celestolide-d6 is a crucial tool in studies investigating the environmental fate and metabolism of Celestolide.

Tracer in Environmental Fate Studies

Researchers use Celestolide-d6 to trace the movement and transformation of Celestolide in various environmental compartments. By "spiking" environmental samples (e.g., water, sediment, soil) with a known amount of Celestolide-d6, scientists can accurately measure the concentration of Celestolide released from sources like wastewater treatment plants. industrialchemicals.gov.aursc.org This information is vital for understanding how the contaminant is distributed in the environment and how long it persists.

Use in Metabolite Identification

While less common, deuterated standards can also be used in studies to identify the breakdown products (metabolites) of compounds like Celestolide in biological systems. When an organism is exposed to a deuterated compound, the resulting metabolites will also contain deuterium. This isotopic label helps researchers to distinguish the metabolites of the compound of interest from the multitude of other molecules present in a biological sample.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O B13862186 Celestolide-d6 (major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24O

Molecular Weight

250.41 g/mol

IUPAC Name

1-[6-tert-butyl-1,1-bis(trideuteriomethyl)-2,3-dihydroinden-4-yl]ethanone

InChI

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3/i5D3,6D3

InChI Key

IKTHMQYJOWTSJO-SCPKHUGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(CCC2=C(C=C(C=C21)C(C)(C)C)C(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Celestolide and Its Deuterated Analogues

Strategies for the Synthesis of Celestolide

The industrial synthesis of Celestolide, chemically known as 4-Acetyl-6-tert-butyl-1,1-dimethylindane, is a multi-step process rooted in classic organic chemistry reactions. chemicalbook.comcymitquimica.com The primary route involves a Friedel-Crafts reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. libretexts.orgwikipedia.org

The synthesis typically begins with the reaction of tert-butylbenzene (B1681246) and isoprene (B109036) in the presence of a strong acid catalyst, such as sulfuric acid. lookchem.comchemicalbook.com This step forms the core indane structure, 1,1-dimethyl-6-tert-butylindane. The subsequent and final step is the acetylation of this indane intermediate. chemicalbook.com This is another Friedel-Crafts reaction, specifically an acylation, where an acetyl group (CH₃CO-) is introduced onto the aromatic ring using an acylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The Lewis acid activates the acylating agent, forming a resonance-stabilized acylium ion, which then acts as the electrophile in the substitution reaction with the indane ring to yield the final Celestolide product. sigmaaldrich.com

Deuterium (B1214612) Labeling Techniques for Celestolide-d6 Production

The production of Celestolide-d6 (4-Acetyl-6-tert-butyl-1,1-dimethylindan-d6) involves the specific incorporation of six deuterium atoms into the Celestolide structure. medchemexpress.com This isotopic labeling is invaluable for use in isotope dilution mass spectrometry, where the deuterated compound acts as an internal standard for the accurate quantification of its non-labeled counterpart in various matrices. medchemexpress.comepa.gov

While the exact proprietary synthesis methods are not publicly detailed, the labeling is logically achieved by using a deuterated starting material in the synthesis pathway described above. The "d6" designation points to the deuteration of the two methyl groups on the indane ring's gem-dimethyl group (C1 position). This would be accomplished by starting the synthesis with a deuterated version of isoprene or a related precursor that builds the five-membered ring portion of the indane structure. The use of stable heavy isotopes like deuterium has become a significant strategy in drug development and metabolic studies, as deuteration can sometimes influence the pharmacokinetic profiles of molecules. medchemexpress.com

Chemical Functionalization and Derivative Synthesis Pathways

Beyond its primary use, Celestolide and its analogues are subjects of advanced synthetic transformations to create derivatives. These derivatives serve as mechanistic probes to study reaction mechanisms, biological interactions, or to create new molecules with altered properties. nih.govmdpi.com

A significant area of research is the late-stage functionalization of complex molecules through C-H activation, and Celestolide has been a model substrate for such reactions. rsc.org Specifically, the direct fluorination of aliphatic C(sp³)–H bonds is of great interest as the introduction of fluorine can profoundly alter a molecule's biological activity and metabolic stability. nih.govresearchgate.net

Protocols have been developed for the oxidative aliphatic C-H fluorination using manganese-based catalysts (such as manganese-salen or manganese-porphyrin complexes) and a fluoride (B91410) ion source. nih.govnih.govresearchgate.net These reactions can target unactivated benzylic sites, like those present in the indane structure of Celestolide. nih.govrsc.org The process typically involves an oxidant, like iodosobenzene, which generates a high-valent oxo-manganese species. researchgate.net This reactive intermediate abstracts a hydrogen atom from an aliphatic C-H bond, creating a substrate radical, which then reacts with the fluoride source to form the C-F bond. nih.gov This method has been successfully applied to Celestolide, producing monofluorinated derivatives in yields of around 50-67%. nih.govrsc.org

Table 1: Manganese-Catalyzed C-H Fluorination of Celestolide
Catalyst SystemFluorine SourceReported YieldReference
Manganese-salen complexTriethylamine trihydrofluoride (TREAT·HF)67% rsc.org
Manganese porphyrin/salenSilver fluoride (AgF), TBAF, or TREAT·HF~50% nih.govnih.gov

Celestolide's structure has been modified using various other reactions to serve as a probe for different chemical processes. These transformations often target the benzylic C-H bonds, which are relatively reactive.

Azidation: Manganese-catalyzed azidation reactions have been applied to Celestolide. mdpi.com Using a chiral Mn(salen)Cl catalyst, this transformation can proceed enantioselectively. The proposed mechanism involves hydrogen abstraction by an oxoMn(V) intermediate, followed by the reaction of the resulting substrate radical with a Mn(IV)-N₃ species to form the new carbon-nitrogen bond. mdpi.com

Etherification: Copper-catalyzed cross-coupling reactions have been used for the late-stage functionalization of Celestolide. chemrxiv.org For instance, a methoxylation reaction, coupling the benzylic position with methanol, has been demonstrated with high selectivity, showcasing a method to form benzyl (B1604629) ethers. chemrxiv.org

Isocyanation: A copper-catalyzed benzylic C-H isocyanation has been developed, which also works on Celestolide. rsc.org This reaction introduces an isocyanate group (-NCO), a versatile functional group that can be further reacted, for example, with amines to form ureas, which are highly relevant in medicinal chemistry. rsc.org

These targeted transformations highlight the utility of Celestolide not just as a fragrance ingredient, but as a valuable molecular scaffold for developing and understanding novel synthetic methodologies.

Advanced Analytical Methodologies for the Characterization and Quantification of Celestolide D6 Major

Sample Preparation and Enrichment Strategies

The choice of extraction technique is paramount for achieving the low detection limits required for environmental monitoring. The primary goal is to efficiently transfer the analyte from a large sample volume into a small, clean solvent volume suitable for injection into an analytical instrument. retsch.fr

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for isolating and concentrating analytes from liquid samples. diva-portal.orgsigmaaldrich.com It operates on the principle of partitioning compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest with a small volume of a strong solvent. diva-portal.org SPE is valued as a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction (LLE). diva-portal.orgiaea.org

For the analysis of synthetic musks like Celestolide in aqueous samples such as wastewater, SPE is a common and effective approach. researchgate.netca.gov Reversed-phase sorbents, such as C18 (octadecyl silica), are frequently employed due to the lipophilic nature of polycyclic musks. diva-portal.org For instance, in methods developed for analyzing personal care products or environmental pollutants in water, SPE cartridges are used to trap the organic compounds, which are then eluted with a solvent like ethyl acetate (B1210297) or methanol. ca.govresearchgate.net

Table 1: Example SPE Parameters for Synthetic Musk Analysis

Parameter Description Reference
Sorbent Type Polymeric reversed-phase (e.g., N-vinylpyrrolidone/divinylbenzene copolymer), C18 ca.govresearchgate.net
Sample Volume Typically 100 mL to 1 L of aqueous sample cedre.fr
Conditioning Solvent Methanol, followed by ultrapure water scientificproducts.com
Elution Solvent Ethyl acetate, Methanol, Dichloromethane ca.govresearchgate.net

| Application | Wastewater, surface water, drinking water | sigmaaldrich.comca.govepa.gov |

The versatility of SPE allows for its automation, significantly increasing sample throughput, which is crucial for large-scale monitoring programs. ca.gov

SPME and SBSE are advanced, solvent-free extraction techniques that have gained prominence for their simplicity, sensitivity, and environmental friendliness. organomation.comelementlabsolutions.com

Solid-Phase Microextraction (SPME) involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to a sample or its headspace. gcms.czresearchgate.net Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. gcms.cz The fiber is then retracted and transferred to the injector of a gas chromatograph for thermal desorption. researchgate.net For synthetic musks, including Celestolide, various fiber coatings have been tested, with polydimethylsiloxane (B3030410) (PDMS) or PDMS-divinylbenzene (DVB) often providing the best performance, especially when sampling from the headspace at elevated temperatures (e.g., 100°C). nih.gov This technique has been successfully optimized for determining trace levels of synthetic fragrances in water, offering detection limits in the low pg/mL range. nih.gov

Stir-Bar Sorptive Extraction (SBSE) is conceptually similar to SPME but utilizes a much larger volume of the sorptive phase (typically PDMS) coated onto a magnetic stir bar. cedre.frchromatographyonline.com This larger phase volume gives SBSE a significantly higher extraction capacity and sensitivity, often up to 1000 times more than SPME, especially for less volatile compounds. elementlabsolutions.com The stir bar is placed directly into the liquid sample and stirred for a set period to allow for analyte sorption. cedre.fr After extraction, the bar is removed, dried, and thermally desorbed in a dedicated unit coupled to a GC-MS system. cedre.frchromatographyonline.com SBSE has been effectively applied to the analysis of polycyclic aromatic compounds and other semi-volatile contaminants in aqueous environmental samples. cedre.frgcms.cz

Table 2: Comparison of SPME and SBSE for Celestolide Analysis

Feature Solid-Phase Microextraction (SPME) Stir-Bar Sorptive Extraction (SBSE) Reference
Principle Equilibrium partitioning onto a coated fiber Equilibrium partitioning onto a coated stir bar elementlabsolutions.comgcms.cz
Sorbent Volume ~0.5 µL 50-300 µL elementlabsolutions.comgcms.cz
Sensitivity Good, pg/mL detection limits Excellent, up to 1000x more sensitive than SPME elementlabsolutions.comnih.gov
Mode Direct Immersion (DI) or Headspace (HS) Primarily Direct Immersion nih.govchromatographyonline.com
Desorption Thermal desorption in GC inlet Thermal desorption in a dedicated unit cedre.frnih.gov

| Advantages | Fast, simple, solvent-free | High sensitivity, high recovery for lipophilic compounds | elementlabsolutions.comnih.gov |

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. phenomenex.commdpi.com These conditions keep the solvent in a liquid state while decreasing its viscosity and increasing its penetration into the sample matrix, resulting in faster and more efficient extractions compared to traditional methods like Soxhlet. mdpi.comsemanticscholar.org

PLE is highly effective for extracting synthetic musks from solid matrices like sewage sludge, sediment, and biota. researchgate.net The ability to automate the process and combine extraction with in-cell cleanup (by adding a layer of sorbent like silica gel or alumina (B75360) to the extraction cell) makes it a powerful and versatile technique. mdpi.com

Other methods, such as microwave-assisted extraction (MAE), have also been employed, but PLE often yields a cleaner extract that may not require further post-extraction filtration steps. mdpi.comresearchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup. quechers.euquechers.eusigmaaldrich.com Originally developed for pesticide analysis in fruits and vegetables, its application has expanded to a wide range of analytes and matrices. iaea.orgsigmaaldrich.com

The QuEChERS procedure typically involves:

Extraction: A homogenized sample is extracted with an organic solvent (commonly acetonitrile) in a centrifuge tube. quechers.eu

Partitioning: Salts (e.g., magnesium sulfate, sodium chloride, and buffering salts like citrates or acetates) are added to induce phase separation between the aqueous and organic layers and to control pH. quechers.eueurl-pesticides.eu

Cleanup (dSPE): An aliquot of the acetonitrile (B52724) supernatant is transferred to a second tube containing a drying agent (anhydrous magnesium sulfate) and one or more sorbents (e.g., primary secondary amine (PSA) to remove sugars and acids; C18 to remove lipids) to remove matrix interferences. sigmaaldrich.comresearchgate.net

Recently, the QuEChERS method has been successfully adapted for the analysis of synthetic musks in complex matrices like personal care products. researchgate.net The method is fast, requires minimal solvent, and provides good recoveries (typically 74-104%) and precision for compounds like Celestolide, making it an attractive alternative to more laborious extraction techniques. researchgate.net

Chromatographic Separation Techniques for Complex Environmental Matrices

Following extraction and cleanup, the sample extract is analyzed using a chromatographic technique coupled to a detector, most commonly a mass spectrometer.

Gas chromatography (GC) is the premier analytical technique for the separation and determination of synthetic musk fragrances. researchgate.net These compounds, including Celestolide, are volatile or semi-volatile and thermally stable, making them ideal candidates for GC analysis. researchgate.netresearchgate.net The high resolving power of modern capillary columns allows for the separation of complex mixtures of contaminants often found in environmental samples. sciendo.comwaters.com

For the analysis of Celestolide-d6 and its parent compound, GC is typically coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). This combination provides the high selectivity and sensitivity needed for unambiguous identification and quantification at trace levels. waters.commdpi.com The use of Celestolide-d6 as an internal standard is crucial for accurate quantification, as it co-elutes with the native Celestolide but is distinguished by its higher mass, allowing for correction of any analyte loss during sample preparation and injection. medchemexpress.comeurl-pesticides.eu

Table 3: Typical GC-MS Parameters for Synthetic Musk Analysis

Parameter Description Reference
Column Fused silica capillary column, often with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) eurl-pesticides.eu
Injector Splitless or Pulsed Splitless for trace analysis eurl-pesticides.eu
Carrier Gas Helium or Hydrogen eurl-pesticides.euwaters.com
Oven Program Temperature ramp from a low initial temperature (e.g., 60-80°C) to a high final temperature (e.g., 300-310°C) to elute all compounds. eurl-pesticides.eu
Detector Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS) researchgate.netmdpi.com

| Ionization Mode | Electron Ionization (EI) or Atmospheric Pressure Gas Chromatography (APGC) | waters.comchromatographyonline.com |

The development of comprehensive two-dimensional gas chromatography (GC×GC) offers even greater separation power for extremely complex samples, further enhancing the ability to characterize the full range of environmental contaminants alongside target analytes like Celestolide. chromatographyonline.com

Gas Chromatography (GC) Applications

Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC. leco.comchromatographyonline.com This method is particularly well-suited for the analysis of complex mixtures, such as environmental samples or fragrance formulations, where target analytes may co-elute with matrix components. chromatographyonline.comphenomenex.blog In a GC×GC system, the sample is subjected to two distinct chromatographic separations. phenomenex.blog The instrumental setup involves two columns with different stationary phase selectivities connected by a modulator. leco.com The modulator traps, focuses, and re-injects fractions eluting from the first-dimension column onto the second-dimension column for a rapid, subsequent separation. phenomenex.blog

The primary benefits of GC×GC include a substantial increase in peak capacity, improved resolution, and enhanced detectability. leco.com On average, a GC×GC analysis can achieve five times the sensitivity of a standard GC-MS run. leco.com This is advantageous for detecting trace levels of Celestolide-d6 in various matrices. The resulting data is presented as a structured two-dimensional chromatogram, or contour plot, where compounds are separated based on two different physical properties, such as boiling point and polarity. leco.comspectralworks.com This structured separation can simplify the identification of compound classes within a sample. spectralworks.com While historically viewed as a complex research tool, GC×GC has been demonstrated to be an accurate, precise, and robust technique for routine analysis in fields like environmental monitoring and food safety. leco.com

FeatureDescriptionSource
Principle Two sequential chromatographic separations using columns of differing selectivity. phenomenex.blog
Instrumentation A primary column, a secondary column, and a modulator to transfer effluent. leco.comphenomenex.blog
Modulation Typically thermal modulation using cryogenics to trap and focus analytes. phenomenex.blog
Advantages Increased peak capacity, enhanced resolution, and improved sensitivity. leco.comchromatographyonline.com
Data Output 2D contour plot separating compounds by two independent properties. leco.comspectralworks.com

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is a fundamental separation technique widely used for the analysis of a broad range of compounds, including pharmaceuticals and personal care products like synthetic musks. researchgate.netcrccare.com When coupled with mass spectrometry (LC-MS), it becomes a highly selective and sensitive method for quantifying and identifying compounds in complex environmental and biological samples. crccare.com The versatility of LC allows for the use of various mobile and stationary phases to optimize the separation of specific analytes. nih.gov For compounds like Celestolide, which may be present in samples alongside numerous other substances, the separation power of LC is crucial for accurate analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a high-pressure variant of liquid chromatography that provides rapid and efficient separations. basicmedicalkey.com It is considered an industry-standard method for the quantitative analysis of pharmaceutical products and is also applied to the measurement of drugs and their metabolites in biological fluids. basicmedicalkey.com The technique's robustness and precision make it suitable for the analysis of personal care products. epa.gov In the context of Celestolide-d6, HPLC can be used to separate the analyte from interfering matrix components prior to detection. utupub.fi The elution of compounds in reverse-phase HPLC, the most common mode, is governed by factors such as the mobile phase composition and its pH, which can be adjusted to control the retention of ionizable compounds. basicmedicalkey.com Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is a common approach for analyzing personal care products in environmental samples, such as fish tissue, providing both separation and specific detection. epa.gov

ParameterRole in HPLC AnalysisSource
Stationary Phase Typically a packed column with materials like silica gel-based C18. basicmedicalkey.com
Mobile Phase A solvent or mixture of solvents that carries the sample through the column. basicmedicalkey.com
pH Control Used in reverse-phase chromatography to control the elution of ionizable analytes. basicmedicalkey.com
Detection Often coupled with UV/visible spectrophotometry or mass spectrometry for quantitation. basicmedicalkey.com
Applications Quantitation of drugs, stability monitoring, and measurement in biological fluids. basicmedicalkey.com

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and quantification of organic molecules. For a compound like Celestolide-d6, different ionization techniques can be employed depending on the analytical goal.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a classic, hard ionization technique used extensively in GC-MS analysis. shimadzu.it In the EI source, vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). uni-saarland.de This process is energetic enough to not only knock an electron off the molecule to form a molecular ion (M+•) but also to cause extensive fragmentation. shimadzu.itlibretexts.org

The resulting mass spectrum is a distinctive pattern of fragment ions that serves as a molecular fingerprint. shimadzu.it This fragmentation pattern is highly reproducible and useful for structural identification by comparing the experimental spectrum to reference spectra in extensive libraries like the NIST Mass Spec Data Center. shimadzu.ithmdb.ca While the high degree of fragmentation is excellent for structural elucidation, it can sometimes be so extensive that the molecular ion peak is very weak or absent, making the determination of molecular weight challenging. uni-saarland.delibretexts.org

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing fragile, polar, and high-molecular-weight compounds. youtube.com It is a cornerstone of LC-MS analysis. researchgate.net The ESI process involves applying a high voltage to a liquid sample solution as it passes through a capillary, creating a fine aerosol of charged droplets. youtube.com A drying gas causes the solvent to evaporate from these droplets, increasing the charge density until ions are desorbed into the gas phase. youtube.com

A key feature of ESI is that it imparts very little excess energy to the analyte, resulting in minimal fragmentation and typically a prominent ion corresponding to the protonated molecule [M+H]+ or other adducts. umd.eduupce.cz This makes it highly effective for determining the molecular weight of the analyte. youtube.com ESI can produce multiply charged ions, which extends the mass range of the mass spectrometer, allowing for the analysis of very large molecules. youtube.comumd.edu For Celestolide-d6 analysis via LC-MS, ESI would be the preferred ionization method to generate intact molecular ions for quantification. researchgate.net

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry, or MS/MS, is a highly selective technique that involves multiple stages of mass analysis, providing detailed structural information and enhanced specificity for quantitative assays. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (such as the molecular ion of Celestolide-d6) is selected in the first mass analyzer. This precursor ion is then directed into a collision cell where it is fragmented through collision-induced dissociation (CID) with an inert gas. The resulting product ions are then analyzed by a second mass analyzer. nih.govnih.gov

This process allows for the establishment of a direct relationship between a precursor ion and its fragments, which is invaluable for confirming the structure of a compound. nih.gov For quantitative analysis, MS/MS is often operated in multiple reaction monitoring (MRM) mode, where the instrument is set to detect one or more specific precursor-to-product ion transitions. This is an exceptionally sensitive and selective method used for the quantification of pharmaceuticals and personal care products in complex matrices like fish tissue, rat plasma, and sewage sludge. epa.govresearchgate.neteuropa.eu Both GC-MS/MS and LC-MS/MS methods are employed for the analysis of compounds like Celestolide. epa.gov

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM)

Selected Ion Monitoring (SIM) is a GC-MS technique that increases sensitivity by instructing the mass spectrometer to detect only a few specific ions of interest rather than scanning the entire mass spectrum. When analyzing for Celestolide, specific ions are monitored. For its deuterated internal standard, Celestolide-d6, a different set of ions, shifted by the mass of the deuterium (B1214612) atoms, would be monitored. This allows for the differentiation and individual quantification of the native compound and the internal standard.

Multiple Reaction Monitoring (MRM) offers an even higher degree of selectivity and is typically performed on triple quadrupole mass spectrometers (GC-MS/MS). In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific product ion is monitored in the third quadrupole. This process creates a highly specific mass transition. For Celestolide-d6, a unique precursor-to-product ion transition would be established and monitored, effectively filtering out background interferences and leading to lower detection limits and more reliable quantification.

Hybrid Quadrupole Time-of-Flight (QTOF) and Orbitrap Mass Spectrometry

High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap MS, provide highly accurate mass measurements. This capability is invaluable for the unambiguous identification of compounds in complex environmental samples.

Hybrid Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This setup allows for both the selection of a specific precursor ion (like in MRM) and the high-resolution, accurate mass measurement of both precursor and product ions. When analyzing a sample for Celestolide using Celestolide-d6 as an internal standard, QTOF-MS can confirm the elemental composition of the detected molecules by measuring their mass with very high precision, thus increasing confidence in their identification.

Orbitrap mass spectrometry is another HRMS technique that utilizes a novel ion trap where ions orbit a central electrode. The frequency of their orbit is directly related to their mass-to-charge ratio, which allows for extremely high-resolution and accurate mass measurements. In the context of Celestolide-d6, an Orbitrap-based method would enable the confident identification and quantification of the standard, even in the presence of co-eluting isobaric interferences, which have the same nominal mass but a slightly different exact mass.

Isotopic Dilution Mass Spectrometry Using Celestolide-d6 (Major) as Internal Standard

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards. Celestolide-d6 is an ideal internal standard for the quantification of native Celestolide for several reasons. It shares nearly identical chemical and physical properties with the unlabeled analyte, meaning it behaves similarly during sample extraction, cleanup, and chromatographic analysis.

In a typical IDMS workflow, a known amount of Celestolide-d6 is added to the sample at the beginning of the analytical procedure. Any losses of the target analyte (Celestolide) during sample preparation will be mirrored by losses of the internal standard (Celestolide-d6). By measuring the ratio of the response of the native analyte to the deuterated standard in the final extract using GC-MS, the initial concentration of the native Celestolide in the sample can be accurately calculated. This method effectively corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and precise results.

Method Validation, Quantification, and Quality Assurance in Environmental Analysis

To ensure the reliability of analytical data, methods for quantifying Celestolide using Celestolide-d6 must undergo rigorous validation. This involves establishing key performance characteristics of the method.

Calibration Strategies and Matrix Effects

Quantification is typically achieved by generating a calibration curve. This is constructed by analyzing a series of standard solutions containing known concentrations of native Celestolide and a constant concentration of the internal standard, Celestolide-d6. The response ratio of the analyte to the internal standard is plotted against the analyte concentration.

Matrix effects are a significant challenge in environmental analysis, where co-extracted substances from the sample matrix (e.g., water, sediment, biota) can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate results. The use of an isotopically labeled internal standard like Celestolide-d6 is the most effective way to compensate for these effects, as the standard is affected in the same way as the native analyte.

Detection and Quantification Limits

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are crucial for determining the applicability of a method for analyzing trace levels of contaminants. For Celestolide analysis using Celestolide-d6 as an internal standard, these limits are determined experimentally and are dependent on the sample matrix, instrumentation, and specific method parameters.

Table 1: Representative Detection and Quantification Limits

Parameter Typical Value Range
Method Detection Limit (MDL) Low ng/L to µg/L (water)
Low ng/g to µg/g (solid matrices)
Limit of Quantification (LOQ) Mid ng/L to µg/L (water)
Mid ng/g to µg/g (solid matrices)

Note: Actual values are method and matrix-specific.

Recovery and Reproducibility Assessments

Recovery experiments are performed to evaluate the efficiency of the extraction and cleanup steps of the analytical method. In the context of using Celestolide-d6, the recovery of the internal standard is monitored in every sample. Acceptable recovery values, typically in the range of 70-130%, indicate that the sample preparation process is effective.

Reproducibility, or precision, is assessed by analyzing replicate samples or fortified samples at different concentrations. The relative standard deviation (RSD) of the measurements is calculated, with lower RSD values indicating higher precision. The use of Celestolide-d6 as an internal standard significantly improves the reproducibility of the method by correcting for variations that can occur between sample runs.

Table 2: Compound Names Mentioned

Compound Name
Celestolide

Mechanistic Research on Celestolide S Environmental Interactions

Biochemical Pathways of Microbial Degradation and Biotransformation

The microbial breakdown of xenobiotic compounds like Celestolide is a key process in their environmental dissipation. While Celestolide is generally considered resistant to rapid biodegradation, certain microbial systems possess the enzymatic machinery to initiate its transformation. industrialchemicals.gov.ausemanticscholar.org

Enzyme Systems Involved in Xenobiotic Cleavage (e.g., Cytochrome P450s, Dioxygenases)

The initial and often rate-limiting step in the biodegradation of persistent organic pollutants is their enzymatic cleavage. For many xenobiotics, this is accomplished by versatile enzyme systems capable of catalyzing oxidative reactions. sigmaaldrich.comijpcbs.com

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to the metabolism of a vast array of foreign compounds in various organisms. sigmaaldrich.comijpcbs.com CYPs catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction that typically increases the compound's polarity and facilitates further degradation. sigmaaldrich.comijpcbs.com In the context of polycyclic musks, cytochrome P450 enzymes have been implicated in their biotransformation. upc.educore.ac.uk Studies on related compounds suggest that CYPs can hydroxylate the aromatic ring or alkyl side chains, initiating the breakdown process. researchgate.net While direct evidence for specific CYP isozymes degrading Celestolide is limited, their known role in xenobiotic metabolism makes them a primary candidate for its initial enzymatic attack in microorganisms and higher organisms. sigmaaldrich.comijpcbs.com

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into their substrates and are crucial for the aerobic degradation of aromatic compounds. They can cleave aromatic rings, a critical step in the complete mineralization of such molecules. While specific studies on the role of dioxygenases in Celestolide degradation are not extensively documented, their involvement in the breakdown of other aromatic hydrocarbons suggests a potential role.

Identification of Intermediate Metabolites in Biodegradation

The identification of intermediate metabolites is crucial for elucidating the degradation pathways of a compound. For polycyclic musks, biotransformation often leads to the formation of more polar metabolites. industrialchemicals.gov.au While specific, comprehensive studies detailing the full range of Celestolide's microbial metabolites are not abundant in the reviewed literature, knowledge from related polycyclic musks offers insights. For instance, the transformation of the related polycyclic musk Galaxolide (HHCB) is known to produce HHCB-lactone as a stable intermediate. researchgate.netnih.gov It is plausible that analogous oxidation products could be formed from Celestolide, likely involving hydroxylation of the alkyl substituents or the indane ring structure, followed by further oxidation. These initial transformation products are generally more water-soluble than the parent compound, which can affect their environmental transport and bioavailability. mdpi.com

Photophysical and Photochemical Degradation Mechanisms

In addition to microbial action, photodegradation is a significant abiotic pathway for the transformation of synthetic musks in the aquatic environment. semanticscholar.org This process involves the absorption of light energy, which can lead to the chemical alteration of the molecule.

Role of Reactive Oxygen Species in Photodegradation

Photodegradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water that generate reactive oxygen species (ROS). researchgate.net ROS, such as hydroxyl radicals (•OH) and singlet oxygen, are highly reactive and can readily attack organic pollutants. mdpi.comresearchgate.net

The generation of ROS is a key factor in the photodegradation of many organic contaminants. mdpi.comresearchgate.net For instance, studies on other synthetic musks have shown that hydroxyl radicals play a significant role in their degradation. mdpi.com It is proposed that Celestolide's degradation in sunlit surface waters is also influenced by these reactive species. The aromatic structure and alkyl substituents of Celestolide provide potential sites for attack by hydroxyl radicals, leading to hydroxylation and subsequent degradation. Recent research has also highlighted that Celestolide can induce oxidative stress in organisms by increasing intracellular ROS levels, which points to its interaction with these reactive species. acs.org

Influence of Environmental Factors on Photolysis Kinetics (e.g., pH, dissolved organic matter)

The rate of photodegradation is not constant and is influenced by various environmental factors.

pH: The pH of the water can affect the speciation of the compound and the generation of ROS, thereby influencing photolysis rates. acs.org For some organic compounds, photolysis is faster in alkaline conditions. mdpi.com While specific data on the pH-dependence of Celestolide photolysis is limited, it is a critical parameter to consider in environmental fate models.

Dissolved Organic Matter (DOM): DOM, such as humic acids, can have a dual role in photodegradation. On one hand, DOM can act as a photosensitizer, absorbing light and producing ROS that enhance the degradation of pollutants (indirect photolysis). researchgate.net On the other hand, DOM can also act as a light screen, absorbing photons that would otherwise be available for direct photolysis, thus inhibiting degradation. mdpi.com The net effect of DOM on Celestolide's photolysis kinetics will depend on the specific composition of the DOM and the water chemistry. Studies on similar compounds have shown that the presence of humic acids can accelerate photodegradation. researchgate.net

Interactive Table: Factors Influencing Celestolide Degradation

Degradation Pathway Key Mechanisms Influencing Factors Potential Outcome
Microbial Degradation Enzymatic cleavage by Cytochrome P450s and other oxidoreductases. Microbial population density and diversity, nutrient availability, temperature. Formation of more polar, hydroxylated metabolites.

| Photodegradation | Direct photolysis and indirect photolysis via Reactive Oxygen Species (ROS). | Light intensity, pH, presence of dissolved organic matter (DOM). | Chemical transformation and potential mineralization. |

Computational and Theoretical Approaches in Celestolide Research

Molecular Modeling and Simulation of Environmental Fate Processes

Molecular modeling and simulation are powerful computational techniques used to predict how a chemical will behave in the environment. These methods use the physicochemical properties of a compound to simulate its partitioning among various environmental compartments such as air, water, soil, and sediment. researchgate.net For Celestolide, which is highly lipophilic and moderately volatile, such models are crucial for understanding its environmental distribution. industrialchemicals.gov.au

Key physicochemical properties of Celestolide, such as its octanol-water partition coefficient (log P) and vapor pressure, serve as fundamental inputs for these models. iff.com For instance, the high log P value indicates a strong tendency to associate with organic matter in soil and sediment rather than remaining dissolved in water. industrialchemicals.gov.auiff.com Molecular dynamics (MD) simulations, which compute the physical movements of atoms and molecules, can provide a detailed view of these partitioning processes at a molecular level. nih.govresearchgate.net These simulations often employ force fields like GAFF (General Amber Force Field) within software suites such as Amber to model the interactions between the compound and its surrounding environmental matrix, like a water body. acs.org

One common approach is the use of multimedia partitioning models, often based on the concept of fugacity (the "escaping tendency" of a chemical). industrialchemicals.gov.au A Level III fugacity model, for example, assumes a steady-state but non-equilibrium system. industrialchemicals.gov.au When applied to Celestolide, such a model predicts its ultimate environmental sinks. industrialchemicals.gov.au Calculations using this approach indicate that if Celestolide is released equally to air, water, and soil, it will predominantly partition to the soil and sediment compartments. industrialchemicals.gov.au

PropertyValueSignificance for Modeling
Log P (Octanol-Water Partition Coefficient) 5.4 iff.comIndicates high lipophilicity, suggesting strong partitioning to soil, sediment, and biota. industrialchemicals.gov.au
Vapor Pressure 0.000248 mm Hg @ 23°C iff.comLow volatility, but some partitioning to air is expected due to its use as a fragrance. industrialchemicals.gov.au
Henry's Law Constant 3.22 Pa-m³/mol industrialchemicals.gov.auIndicates moderate volatility from water and moist soil surfaces. industrialchemicals.gov.au
Water Solubility Slightly soluble industrialchemicals.gov.auLimits its concentration in the aqueous phase, promoting partitioning to other media.
Environmental CompartmentPredicted Distribution (Level III Fugacity Model) industrialchemicals.gov.au
Soil 81.9%
Water 12.8%
Sediment 4.65%

In Silico Prediction of Transformation Products and Degradation Pathways

In silico tools are increasingly used to predict the potential transformation and degradation products of chemicals in the environment. nih.govschrodinger.com These computational systems can forecast the metabolites and by-products that may form through processes like biodegradation, photodegradation, oxidation, and chlorination. researchgate.netlhasalimited.org This predictive capability is vital for identifying persistent transformation products that might otherwise go undetected.

There are two primary approaches to predicting degradation pathways. The first involves expert, knowledge-based systems that use a curated database of known chemical reactions and degradation patterns. lhasalimited.org Software like Zeneth operates on this principle, assessing a molecule's structure against various environmental conditions and known reaction rules to generate a tree of potential degradants. lhasalimited.org The second approach utilizes quantum mechanics to simulate reaction possibilities from first principles, without reliance on pre-existing knowledge bases. schrodinger.com

For polycyclic musks like Celestolide, studies have used computational methods to identify dozens of potential by-products from various environmental and technical treatment processes. researchgate.net Research indicates that while biodegradation may be an effective treatment for some musks, advanced oxidation or chlorination might be more suitable for others. researchgate.net The prediction of these transformation products helps in designing more effective water treatment strategies and understanding the total environmental burden of the parent compound and its derivatives. researchgate.net

Degradation ProcessComputational ApproachRelevant Software Examples
Forced Degradation (Hydrolysis, Oxidation, Photolysis) Knowledge-based expert systems that apply reaction rules to a parent structure. lhasalimited.orgZeneth nih.govlhasalimited.org
Biodegradation Identification of potential metabolites based on known enzymatic reactions. researchgate.net3D-QSAR models, MetabolExpert researchgate.neteuropa.eu
Advanced Oxidation Quantum mechanics-based simulations to explore reaction pathways. schrodinger.comSchrödinger Nanoreactor schrodinger.com
Chlorination Prediction based on known reactions with chlorine in water treatment contexts. researchgate.net3D-QSAR models researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior (excluding toxicity/effects)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its properties or activities, including its environmental behavior. nih.gov These models are valuable non-testing tools for filling data gaps and prioritizing chemicals for further investigation. uninsubria.it For environmental assessment, QSARs can predict key parameters related to a chemical's fate, such as its biodegradability, bioaccumulation potential, and partitioning behavior. industrialchemicals.gov.aunih.gov

The development of a QSAR model involves using molecular descriptors—numerical values that characterize the chemical structure—to predict a specific property. researchgate.net For instance, the octanol-water partition coefficient (log Kₒw) is a descriptor often used to predict the bioaccumulation factor (BCF) in aquatic organisms. industrialchemicals.gov.au

In the case of Celestolide and other polycyclic musks, QSAR models have been applied to predict several environmental endpoints:

Biodegradability: Standard QSAR models predict that chemicals in this group are not readily biodegradable. industrialchemicals.gov.auindustrialchemicals.gov.au More specialized "local" models, developed specifically for fragrance materials, can offer higher accuracy for this chemical class. uninsubria.it

Bioaccumulation: The high log Kₒw of Celestolide leads QSARs to predict a significant bioaccumulation potential. industrialchemicals.gov.au However, it has been noted that standard QSARs may overestimate the BCF for polycyclic musks because they can underestimate the rate of biotransformation (metabolism) in organisms like fish. industrialchemicals.gov.au

Partitioning: QSARs using molecular connectivity indices (MCIs) can successfully estimate the partitioning properties of persistent organic pollutants, which is applicable to lipophilic compounds like Celestolide. nih.gov

These models are critical for regulatory assessments and for designing new fragrance molecules that are more environmentally benign. mun.caresearchgate.net

Environmental PropertyQSAR ApplicationKey Findings for Celestolide/Polycyclic Musks
Ready Biodegradability Classification models predict whether a compound will biodegrade under standard test conditions. uninsubria.itPredicted to be not readily biodegradable by standard QSARs. industrialchemicals.gov.auindustrialchemicals.gov.au
Bioaccumulation Factor (BCF) Regression models correlate log Kₒw with BCF in aquatic species. industrialchemicals.gov.auPredicted to have high bioaccumulation potential; however, standard models may overestimate BCF by not fully accounting for biotransformation. industrialchemicals.gov.au
Soil Adsorption Coefficient (Koc) Models use properties like log Kₒw to predict partitioning to organic carbon in soil and sediment.Celestolide is expected to have low mobility in soil due to its high lipophilicity. industrialchemicals.gov.au

Emerging Research Directions for Celestolide D6 Major in Environmental and Analytical Chemistry

Development of Novel Remediation Strategies Based on Mechanistic Understanding

The development of effective remediation strategies for persistent organic pollutants like Celestolide hinges on a thorough understanding of their environmental fate and degradation pathways. While research into the biodegradation of polycyclic musks is ongoing, with some studies identifying fungal strains capable of transforming these compounds, the direct remediation of Celestolide-d6 (major) is not the focus. researchgate.net Instead, the crucial role of Celestolide-d6 lies in its application to accurately quantify the removal of the parent compound, Celestolide, during remediation studies.

By using Celestolide-d6 as an internal standard, researchers can precisely measure the concentration of Celestolide in various environmental matrices, such as water and sediment, before, during, and after remediation trials. This accurate quantification is essential for:

Evaluating the efficiency of different remediation techniques: Whether it's bioremediation using microorganisms, advanced oxidation processes, or phytoremediation, the ability to track the decrease in Celestolide concentration over time is fundamental to assessing the effectiveness of the chosen strategy.

Understanding degradation kinetics: Precise measurements allow for the determination of degradation rates and half-lives, providing insights into the mechanisms of breakdown.

Identifying and quantifying transformation products: While Celestolide-d6 itself is not the subject of remediation, its use helps in the accurate analysis of samples, which is necessary to identify and quantify the metabolites and degradation byproducts of Celestolide.

Future research in this area will likely focus on developing and optimizing remediation technologies for polycyclic musks as a class. The continued use of isotopically labeled standards like Celestolide-d6 will be indispensable for validating the performance of these novel strategies.

Advances in Ultra-Trace Analysis for Environmental Monitoring

The detection and quantification of synthetic musks like Celestolide in the environment are challenging due to their low concentrations (in the range of nanograms per liter or per gram) and the complexity of environmental samples. researchgate.net Ultra-trace analysis, which involves the measurement of substances at extremely low levels, is therefore essential for effective environmental monitoring.

Celestolide-d6 (major) is instrumental in advancing ultra-trace analysis through the technique of isotope dilution mass spectrometry (IDMS) . This method is considered a gold standard for quantitative analysis due to its high precision and accuracy. nih.gov The process involves adding a known amount of the isotopically labeled standard (Celestolide-d6) to the environmental sample at the beginning of the analytical procedure.

The key advantages of using Celestolide-d6 in ultra-trace analysis include:

Correction for matrix effects: Environmental samples often contain a complex mixture of substances that can interfere with the analytical signal, either enhancing or suppressing it. Since Celestolide-d6 is chemically identical to Celestolide, it experiences the same matrix effects. By measuring the ratio of the native compound to the labeled standard, these interferences can be effectively canceled out.

Compensation for sample preparation losses: Losses of the target analyte can occur during various stages of sample preparation, such as extraction and cleanup. As Celestolide-d6 is added at the beginning, it undergoes the same losses as the native Celestolide. The ratio of the two compounds remains constant, allowing for accurate quantification despite these losses.

Recent advances in analytical instrumentation, such as high-resolution mass spectrometry, coupled with the use of isotopically labeled standards like Celestolide-d6, are enabling the detection of polycyclic musks at ever-lower concentrations. fz-juelich.de This allows for a more comprehensive understanding of their distribution and fate in the environment.

Analytical TechniqueRole of Celestolide-d6 (major)Advantage
Gas Chromatography-Mass Spectrometry (GC-MS)Internal StandardAccurate quantification by correcting for variations in sample injection and ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS)Internal StandardPrecise measurement in complex aqueous samples by mitigating matrix effects.
Isotope Dilution Mass Spectrometry (IDMS)Isotope DiluentHigh accuracy and precision by compensating for both matrix effects and sample preparation losses.

Application of Isotope-Labeled Standards in Novel Environmental Tracing Studies

Understanding the transport and fate of pollutants in the environment is critical for assessing their potential impact. Isotope-labeled compounds are powerful tools for such environmental tracing studies. While Celestolide-d6 is primarily used for quantification, its application can be extended to tracing the environmental pathways of Celestolide.

By introducing Celestolide (or a mixture containing a known ratio of Celestolide and Celestolide-d6) into a controlled experimental system (e.g., a microcosm or mesocosm), researchers can track its movement and transformation. The use of the labeled compound allows for its unambiguous identification against a background of other organic compounds.

Potential applications in environmental tracing studies include:

Tracking transport in aquatic systems: Following the movement of Celestolide from wastewater treatment plant effluents into rivers and lakes.

Investigating bioaccumulation: Determining the uptake and accumulation of Celestolide in aquatic organisms.

Studying degradation in soil and sediment: Monitoring the rate of degradation and the formation of byproducts in different environmental compartments.

While large-scale environmental tracing with isotopically labeled compounds can be limited by cost and regulatory considerations, laboratory and field-scale studies utilizing Celestolide-d6 can provide invaluable data on the environmental behavior of this class of pollutants.

Interdisciplinary Research Integrating Environmental Chemistry and Synthetic Biology

The intersection of environmental chemistry and synthetic biology offers promising avenues for addressing the challenges posed by persistent organic pollutants. Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the redesign of existing, natural biological systems for useful purposes. nih.gov

In the context of Celestolide, interdisciplinary research could focus on:

Developing biosensors: Engineering microorganisms or enzymes that can detect the presence of polycyclic musks and produce a measurable signal. The accurate calibration of such biosensors would rely on precisely quantified standards of Celestolide, obtained through methods using Celestolide-d6.

Engineering metabolic pathways for degradation: Identifying enzymes that can break down polycyclic musks and then using synthetic biology tools to enhance their efficiency or introduce the corresponding genes into robust microbial chassis. mdpi.com Research in this area would depend on accurate analytical methods, again using Celestolide-d6, to measure the rate and extent of degradation.

While the direct application of synthetic biology to Celestolide-d6 is not a primary research goal, the advancements in this field are critically dependent on the precise analytical capabilities that isotopically labeled standards provide. As synthetic biology tools for environmental applications become more sophisticated, the need for reliable and accurate quantification of target pollutants will continue to grow, ensuring the ongoing importance of compounds like Celestolide-d6.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and isotopic purity of Celestolide-d6 (major) in synthesized samples?

  • Methodological Approach : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2^2H NMR) to confirm deuterium placement and molecular structure. Isotopic purity should be quantified via high-resolution mass spectrometry (HRMS) or isotope-ratio mass spectrometry (IRMS). Cross-validate results with reference spectra from authenticated standards .
  • Data Interpretation : Compare spectral peaks with non-deuterated analogs to identify isotopic shifts. Deviations >95% deuterium incorporation may require purification or synthesis optimization.

Q. What analytical techniques are optimal for assessing Celestolide-d6 (major) purity in complex matrices?

  • Methodological Approach : Employ reversed-phase HPLC or GC-MS with deuterated internal standards to minimize matrix interference. Use calibration curves spanning 0.1–100 ppm for quantitative analysis. Include blank runs to account for background contamination .
  • Common Pitfalls : Contamination during sample preparation (e.g., glassware, solvents) can skew results. Implement rigorous cleaning protocols and use negative controls.

Advanced Research Questions

Q. How can researchers design experiments to investigate the degradation pathways of Celestolide-d6 (major) under environmental conditions?

  • Experimental Design : Expose Celestolide-d6 to controlled UV radiation, varying pH levels, and microbial consortia. Monitor degradation products via LC-QTOF-MS and stable isotope probing (SIP). Use 2^2H-labeled fragments to track deuterium retention .
  • Data Contradictions : Discrepancies in degradation rates between lab and field studies may arise from unaccounted variables (e.g., temperature fluctuations). Validate findings with mesocosm experiments bridging lab-field conditions .

Q. What strategies resolve conflicting data on Celestolide-d6 (major) bioaccumulation in aquatic organisms?

  • Analytical Framework : Apply multivariate statistical analysis (e.g., PCA) to differentiate bioaccumulation drivers (e.g., lipid content, metabolic rates). Cross-reference with isotopic enrichment factors (ε) to distinguish abiotic vs. biotic uptake .
  • Methodological Refinement : Ensure consistency in exposure durations and organism physiology. Use deuterium-specific imaging (e.g., nanoscale secondary ion mass spectrometry) to localize accumulation sites .

Q. How can synthesis protocols for Celestolide-d6 (major) be optimized to maximize isotopic yield while minimizing side products?

  • Optimization Strategy : Implement a Design of Experiments (DOE) approach, varying catalysts (e.g., Pd/C vs. PtO₂), reaction temperatures (50–120°C), and deuterium sources (D₂O vs. deuterated solvents). Monitor intermediates via in-situ FTIR .
  • Comparative Analysis : Evaluate energy efficiency and waste generation using green chemistry metrics (e.g., E-factor). Prioritize routes with >90% isotopic yield and <5% byproducts .

Methodological & Data Management Questions

Q. How should researchers address discrepancies in quantitative NMR (qNMR) data for Celestolide-d6 (major) across laboratories?

  • Standardization Protocol : Adopt harmonized qNMR parameters (e.g., pulse angles, relaxation delays) and calibrate against NIST-traceable standards. Perform interlaboratory round-robin tests to identify systematic biases .

Q. What frameworks support hypothesis-driven research on Celestolide-d6 (major) interactions with environmental receptors?

  • Theoretical Basis : Use the PICO framework (Population: receptor proteins; Intervention: Celestolide-d6 exposure; Comparison: non-deuterated analogs; Outcome: binding affinity) to structure hypotheses. Validate via molecular docking simulations and SPR (surface plasmon resonance) assays .

Q. How can researchers ensure reproducibility in longitudinal studies involving Celestolide-d6 (major)?

  • Data Management : Document synthesis batches, storage conditions (−80°C under argon), and analytical parameters in FAIR-compliant repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) with version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.